methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (s)-3-amino-3-(3,4-dichlorophenyl)propanoate is a chemical compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(3,4-dichlorophenyl)propanoate typically involves the esterification of 3-amino-3-(3,4-dichlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems can also reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (s)-3-amino-3-(3,4-dichlorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (s)-3-amino-3-(3,4-dichlorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (s)-3-amino-3-(3,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3,4-dichlorophenyl)propanoate
- Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate
Uniqueness
Methyl (s)-3-amino-3-(3,4-dichlorophenyl)propanoate is unique due to its specific structural configuration, which can result in different biological activities compared to its analogs. Its stereochemistry plays a crucial role in its interaction with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11Cl2NO2 |
---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3/t9-/m0/s1 |
InChI Key |
ICBZGDYJXAEMPV-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=C(C=C1)Cl)Cl)N |
Canonical SMILES |
COC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.